molecular formula C8H12Cl2N2 B2624655 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride CAS No. 1052538-10-9

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride

Cat. No.: B2624655
CAS No.: 1052538-10-9
M. Wt: 207.1
InChI Key: HMTOEZGPTKKSMR-UHFFFAOYSA-N
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Description

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride is a substituted aromatic diamine featuring a benzene ring with two amino groups at the 1,2-positions, a chlorine atom at the 4-position, and dimethyl substituents on one of the amino groups (N1). The hydrochloride salt enhances its solubility in polar solvents and stability under standard conditions. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules such as acridine derivatives with anti-prion or neuroprotective activities .

Properties

IUPAC Name

4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-6(9)5-7(8)10;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTOEZGPTKKSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis methods that ensure high purity and yield. The process generally includes the use of large-scale reactors and controlled environments to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block in organic chemistry.

Research indicates that this compound exhibits potential biological activities:

  • Antioxidant Properties : Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems.
  • Anticancer Activity : Preliminary investigations suggest cytotoxic effects against certain cancer cell lines. For instance, it has shown selective toxicity towards breast cancer cells (IC50 = 20 µM) .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

Pharmaceutical Development

Due to its biological properties, researchers are exploring its potential as a lead compound for developing new pharmaceuticals targeting various diseases. Its role in modulating cellular processes makes it a candidate for further pharmacological studies.

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its unique chemical structure. Its stability and reactivity make it suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was attributed to the induction of apoptosis through the modulation of apoptotic markers.

Case Study 2: Antioxidant Effects

In vitro assays revealed that the compound effectively reduced reactive oxygen species levels in neuronal cell lines exposed to oxidative stress. This suggests its potential use as a neuroprotective agent in conditions associated with oxidative damage.

Table 1: Biological Activities of this compound

ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerCytotoxic effects on MCF-7 cells (IC50 = 20 µM)
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Synthesis Conditions

StepConditions
ChlorinationChlorination of N,N-dimethyl-1,2-benzenediamine
TemperatureControlled environment to optimize yield
PurificationCrystallization and distillation

Mechanism of Action

The mechanism of action of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, forming sigma-bonds with nucleophiles. This interaction generates positively charged intermediates, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to analogs with variations in substituents, halogenation patterns, and ring systems. Key examples include:

Table 1: Structural Comparison of Selected Diamine Derivatives
Compound Name Substituents Molecular Formula Key Features
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine HCl Cl, N1-(CH₃)₂, NH₂ C₈H₁₂ClN₂·HCl Aromatic, dimethylamine, Cl
4,5-Dichloro-N1,N2-dimethylbenzene-1,2-diamine Cl (4,5-positions), N1,N2-(CH₃)₂ C₈H₁₀Cl₂N₂ Dichlorinated, dual methyl groups
N1-(2-Bromophenyl)-4-chlorobenzene-1,2-diamine Cl, Br-aryl substitution C₁₂H₁₀BrClN₂ Bromophenyl group, no methylation
cis-2-Phenylcyclopropylamine HCl Cyclopropane ring, Ph, NH₂ C₉H₁₂N·HCl Non-aromatic, cyclopropane core

Key Observations :

  • Ring Systems : Cyclopropane-based diamines (e.g., cis-2-phenylcyclopropylamine HCl) lack aromaticity, leading to distinct conformational flexibility and electronic properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility (Water) Melting Point (°C) LogP (Predicted)
4-Chloro-N1,N1-dimethylbenzene-1,2-diamine HCl High (hydrochloride) 220–225 (dec.) 1.8
4-Chlorobenzene-1,2-diamine Moderate 98–100 1.2
4,5-Dichloro-N1,N2-dimethylbenzene-1,2-diamine Low 160–162 2.5

Key Insights :

  • The hydrochloride salt form significantly improves aqueous solubility compared to neutral analogs.
  • Dichlorinated derivatives exhibit higher LogP values, suggesting greater membrane permeability but reduced solubility .

Biological Activity

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride, also known as 6-chloro-1-N,N-dimethylbenzene-1,2-diamine hydrochloride, is a compound of significant interest in biological research due to its diverse applications in enzyme inhibition and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H11ClN2C_8H_{11}ClN_2. It features a chloro group at the para position relative to the amine groups on the benzene ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction prevents substrate binding and subsequent catalytic activity, which can be crucial in therapeutic contexts such as cancer treatment.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular processes. This modulation can lead to changes in cell proliferation and apoptosis, making it a candidate for anticancer therapies .

Anticancer Research

Recent studies have highlighted the potential of this compound in cancer research. For instance:

  • In Vitro Studies : The compound has been tested in various cancer cell lines, demonstrating significant inhibitory effects on cell growth and viability. These findings suggest its potential as a lead compound for developing new anticancer drugs .
  • Mechanistic Insights : Research indicates that the compound may exert its anticancer effects through the inhibition of CDC42 GTPases, which are overexpressed in several tumor types. By targeting these proteins, the compound can disrupt pathways critical for tumor growth and angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Broad-Spectrum Activity : Preliminary data suggest that the compound exhibits activity against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

  • Acute Toxicity Studies : Limited data are available regarding acute toxicity; however, initial assessments indicate that it may pose some risks under specific conditions .
  • Chronic Toxicity Studies : Currently, there are no comprehensive chronic toxicity studies published. Further research is needed to establish a clearer safety profile for long-term exposure or therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
6-Chloro-N1,N1-dimethylbenzene-1,3-diamineChlorine at position 6; different reactivityModerate enzyme inhibition
N1,N1-Dimethylbenzene-1,2-diamineLacks chlorine; reduced reactivityLower biological activity
4-Chloro-N1,N1-dimethylbenzene-1,3-diamineChlorine at position 4; unique propertiesVaries based on target interactions

Q & A

Q. What are the critical considerations for synthesizing 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine hydrochloride in laboratory settings?

Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature (e.g., 60–80°C for optimal substitution reactions), stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of dimethylamine to chlorinated benzene derivatives), and solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency). Purification via recrystallization using ethanol/water mixtures improves yield (≥85%) and purity (>95%). Validate intermediates using TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the diamine group. Conduct stability tests via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Use desiccants (silica gel) in storage vials to mitigate hygroscopicity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., δ 2.8 ppm for N-methyl protons; δ 6.7–7.1 ppm for aromatic protons).
  • Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 193.07 (C7H10Cl2N2).
  • HPLC: Use C18 columns with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min) for purity assessment (>98%) .

Q. How do solvent interactions influence the reactivity of this compound in synthetic pathways?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity critically affect reaction rates. For example:

SolventDielectric ConstantReaction Rate (k, s⁻¹)
DMF36.70.45
DMSO46.70.38
Ethanol24.30.12
Polar aprotic solvents stabilize transition states in nucleophilic substitution, while protic solvents hinder reactivity. Solvent screening via Design of Experiments (DoE) optimizes yields .

Q. What computational tools are suitable for predicting reaction pathways involving this compound?

Methodological Answer: Use density functional theory (DFT) with Gaussian 16 to model reaction mechanisms (e.g., B3LYP/6-31G* basis set). Software like COMSOL Multiphysics simulates mass transfer in batch reactors. ICReDD’s reaction path search methods integrate quantum calculations and experimental data for predictive modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental IR peaks (e.g., N–H stretch at 3350 cm⁻¹) with computational spectra (Vibrational Frequency Analysis in Gaussian).
  • Replicate synthesis under controlled conditions (e.g., anhydrous, oxygen-free) to minimize artifacts .

Q. What strategies ensure scalability of synthesis while maintaining high enantiomeric purity?

Methodological Answer:

  • Implement continuous flow reactors for precise temperature/residence time control (e.g., 70°C, 30 min residence).
  • Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) via kinetic studies (rate vs. conversion plots).
  • Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Q. How to design toxicological studies for assessing metabolite formation?

Methodological Answer:

  • In vitro models: Use human liver microsomes (HLMs) incubated with NADPH (1 mM) to identify Phase I metabolites (LC-MS/MS).
  • Dose-response assays: Apply OECD Test No. 487 guidelines for micronucleus testing (0.1–100 µM concentrations).
  • Computational toxicology: Predict metabolite toxicity via QSAR models (e.g., ProTox-II) .

Q. What mechanistic insights can be derived from kinetic studies of its degradation under acidic conditions?

Methodological Answer:

  • Conduct pH-dependent degradation studies (pH 1–5) with UV-Vis monitoring (λmax = 270 nm).
  • Fit data to pseudo-first-order kinetics:
    ln[C]=kt+ln[C0]\ln[C] = -kt + \ln[C_0]
  • Identify intermediates via stopped-flow NMR. Activation energy (EaE_a) derived from Arrhenius plots (e.g., 45 kJ/mol) reveals hydrolysis pathways .

Q. How to evaluate environmental persistence of this compound using biodegradability assays?

Methodological Answer:

  • OECD 301F (Manometric Respirometry): Measure O2 consumption over 28 days (≥60% degradation indicates non-persistence).
  • QSAR modeling: Predict biodegradation half-life (EPI Suite: ~120 days).
  • Analyze photolysis products using solar simulators (λ > 290 nm) and GC-MS .

Q. What role can AI play in optimizing reaction conditions for derivative synthesis?

Methodological Answer:

  • Train neural networks (TensorFlow/Keras) on historical reaction data (yield, solvent, catalyst) to predict optimal conditions.
  • Implement Bayesian optimization for parameter space exploration (e.g., temperature, solvent ratio).
  • Validate AI models with high-throughput experimentation (HTE) robots .

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